molecular formula C41H64N8O7 B14233873 L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine CAS No. 500369-56-2

L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine

Cat. No.: B14233873
CAS No.: 500369-56-2
M. Wt: 781.0 g/mol
InChI Key: ZENPRSWKFVGYNN-LBBUGJAGSA-N
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Description

L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine is a synthetic peptide composed of six amino acids: lysine, leucine, valine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can yield quinones, while acylation of lysine residues can produce N-acylated peptides.

Scientific Research Applications

L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine has several scientific research applications:

    Chemistry: It serves as a model compound for studying peptide synthesis and reactions.

    Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: This peptide may have potential therapeutic applications, such as in drug delivery systems or as a bioactive agent.

    Industry: It can be utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The lysine residues can form ionic bonds with negatively charged molecules, while the hydrophobic leucine and valine residues can facilitate interactions with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine: This peptide lacks one lysine residue compared to L-Lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine.

    L-lysyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl: This peptide lacks one phenylalanine residue.

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct physicochemical properties and biological activities. The presence of two lysine residues enhances its solubility and potential for ionic interactions, while the phenylalanine residues contribute to its hydrophobic character.

Properties

CAS No.

500369-56-2

Molecular Formula

C41H64N8O7

Molecular Weight

781.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H64N8O7/c1-26(2)23-32(46-37(51)31(20-12-14-22-43)45-36(50)30(44)19-11-13-21-42)39(53)49-35(27(3)4)40(54)47-33(24-28-15-7-5-8-16-28)38(52)48-34(41(55)56)25-29-17-9-6-10-18-29/h5-10,15-18,26-27,30-35H,11-14,19-25,42-44H2,1-4H3,(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ZENPRSWKFVGYNN-LBBUGJAGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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